molecular formula C18H14BrNO3 B7748099 (E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate

(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B7748099
M. Wt: 372.2 g/mol
InChI Key: DHINQQFIICKZKE-OQLLNIDSSA-N
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Description

(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromobenzyl group, a cyano group, and a methoxyphenyl group attached to an acrylate moiety

Preparation Methods

The synthesis of (E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-bromobenzyl is coupled with 2-cyano-3-(4-methoxyphenyl)acrylate in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various types of chemical reactions, including:

Scientific Research Applications

(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate . While both compounds share a similar acrylate backbone and methoxyphenyl group, the presence of the bromobenzyl group in this compound provides unique reactivity and properties. This makes it distinct in terms of its synthetic applications and potential biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for organic synthesis, biological research, and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential and applications.

Properties

IUPAC Name

(3-bromophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-22-17-7-5-13(6-8-17)9-15(11-20)18(21)23-12-14-3-2-4-16(19)10-14/h2-10H,12H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINQQFIICKZKE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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